molecular formula C7H15BrN2O B1521077 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide CAS No. 1185303-09-6

1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

Cat. No. B1521077
CAS RN: 1185303-09-6
M. Wt: 223.11 g/mol
InChI Key: ZMHFJXWJOGRVRD-UHFFFAOYSA-N
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Description

1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, also known as 1-bromo-2-piperidin-2-yl-ethanamine, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 247.22 g/mol and is soluble in a variety of organic solvents. 1-bromo-2-piperidin-2-yl-ethanamine is a versatile building block for organic synthesis, and its various applications are being explored in many areas of research.

Scientific Research Applications

Metabolic Fate and Pharmacological Effects

Hydroxylaminoglutethimide, a metabolite of aminoglutethimide, and its behavior in the human body have been studied, shedding light on the metabolic pathways and pharmacodynamics of related compounds. The discovery of hydroxylaminoglutethimide as a novel metabolite indicates complex metabolic processes for related compounds, potentially including 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. The formation of such metabolites can be drug-induced, suggesting adaptive metabolic responses in humans (Jarman et al., 1983).

Pharmacokinetics of Related Compounds

Studies on compounds like irinotecan (a camptothecin derivative) and its metabolites provide insights into the absorption, metabolism, and elimination processes that may be relevant to understanding the pharmacokinetics of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide. These studies discuss the metabolic conversion, glucuronidation, and the resulting pharmacological effects, including toxicity profiles, of the compounds under investigation (Gupta et al., 1994).

Potential Therapeutic Applications

Cancer Therapeutics

Compounds like CPT-11 (Irinotecan) and L-735,524, which exhibit similarities in structure to 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, have been explored for their antitumor activities, specifically their effects on DNA topoisomerase I and HIV-1 protease, respectively. These studies highlight the potential of related compounds in the development of cancer therapeutics, suggesting possible research avenues for 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide (Rowinsky et al., 1994).

Neurological and Psychiatric Disorders

Research on compounds like CX516, which modulates the AMPA receptor, offers insights into the potential neurological and psychiatric applications of related compounds. Although the results from these studies have been inconclusive, they pave the way for further exploration of similar compounds in treating conditions like schizophrenia (Marenco et al., 2002).

Pharmacogenetics and Personalized Medicine

The study of genetic variations in enzymes like human carboxylesterase 2 (hCE-2), which activates anticancer drugs like irinotecan, provides a foundation for personalized medicine approaches. Understanding the genetic factors that influence drug metabolism can guide the development of more effective and personalized therapeutic strategies (Kim et al., 2007).

properties

IUPAC Name

1-(2-aminoethyl)piperidin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.BrH/c8-4-6-9-5-2-1-3-7(9)10;/h1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHFJXWJOGRVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-ethyl)-piperidin-2-one hydrobromide

CAS RN

1185303-09-6
Record name 2-Piperidinone, 1-(2-aminoethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185303-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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